molecular formula C13H8F3N3O4 B215310 5-Nitro-2-[3-(trifluoromethyl)anilino]nicotinic acid

5-Nitro-2-[3-(trifluoromethyl)anilino]nicotinic acid

カタログ番号 B215310
分子量: 327.21 g/mol
InChIキー: BUVJTBBWHAQFHP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Nitro-2-[3-(trifluoromethyl)anilino]nicotinic acid, also known as NTRX-07, is a novel small molecule that has shown potential in treating a variety of neurological disorders. This compound has been extensively studied for its mechanism of action and its biochemical and physiological effects.

作用機序

5-Nitro-2-[3-(trifluoromethyl)anilino]nicotinic acid acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is widely distributed in the brain and is involved in a variety of cognitive and behavioral functions. By modulating the activity of this receptor, this compound can enhance cognitive function and reduce inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, multiple sclerosis, and traumatic brain injury. It has also been shown to reduce inflammation in the brain and improve neuronal survival. These effects are thought to be mediated through the modulation of the α7 nAChR.

実験室実験の利点と制限

One of the main advantages of 5-Nitro-2-[3-(trifluoromethyl)anilino]nicotinic acid is its specificity for the α7 nAChR. This allows for targeted modulation of this receptor without affecting other neurotransmitter systems. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make dosing and administration challenging.

将来の方向性

Several future directions for research on 5-Nitro-2-[3-(trifluoromethyl)anilino]nicotinic acid include further preclinical studies to investigate its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, clinical trials are needed to determine the safety and efficacy of this compound in humans. Finally, further research is needed to optimize the synthesis and formulation of this compound to improve its solubility and bioavailability.

合成法

The synthesis of 5-Nitro-2-[3-(trifluoromethyl)anilino]nicotinic acid involves a series of chemical reactions starting with the reaction of 3-(trifluoromethyl)aniline with methyl 2-chloronicotinate. The resulting product is then subjected to a series of nitration and deprotection reactions to yield the final product, this compound.

科学的研究の応用

5-Nitro-2-[3-(trifluoromethyl)anilino]nicotinic acid has been extensively studied for its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and traumatic brain injury. Several preclinical studies have shown that this compound can improve cognitive function and reduce inflammation in animal models of these diseases.

特性

分子式

C13H8F3N3O4

分子量

327.21 g/mol

IUPAC名

5-nitro-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H8F3N3O4/c14-13(15,16)7-2-1-3-8(4-7)18-11-10(12(20)21)5-9(6-17-11)19(22)23/h1-6H,(H,17,18)(H,20,21)

InChIキー

BUVJTBBWHAQFHP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC2=NC=C(C=C2C(=O)O)[N+](=O)[O-])C(F)(F)F

正規SMILES

C1=CC(=CC(=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)O)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。